![molecular formula C11H14N2S B2391878 4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 254900-25-9](/img/structure/B2391878.png)
4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine” is a chemical compound with the linear formula C11H14N2S . It has a molecular weight of 206.312 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine” are not fully documented. The compound has a molecular weight of 206.312 . Further details would require specific experimental measurements.Scientific Research Applications
Antiviral Activity
The indole nucleus in 4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine contributes to its antiviral potential. Researchers have synthesized derivatives of this compound and evaluated their efficacy against various viruses. For instance:
- Influenza A : Compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate exhibited inhibitory activity against influenza A, with an IC50 of 7.53 μmol/L .
- Coxsackie B4 Virus : 4-alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .
Antimicrobial Properties
The thiazole moiety in this compound contributes to its antimicrobial potential. Notably:
- Compound 4, with a 3,4-dimethoxyphenyl group at the fourth position of the thiazole ring, exhibited potent inhibitory activity (MIC = 1.4 μM) against microbial growth .
Anti-HIV Activity
4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine derivatives have been investigated for their anti-HIV properties:
- HIV-1 and HIV-2 : Certain synthesized compounds showed promising anti-HIV activity against both HIV-1 (IIIB) and HIV-2 (ROD) strains .
Antioxidant Potential
Some derivatives of this compound exhibit antioxidant properties:
- These compounds were screened in vitro, and their IC50 values indicated potent antioxidant activity .
Fibrosis Treatment
Interestingly, 4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine inhibits PDGFR, FGFR, and VEGFR. These receptors play crucial roles in fibroblast proliferation, migration, and transformation, making this compound relevant for idiopathic pulmonary fibrosis (IPF) treatment .
Selective Anticancer Activity
Thiazole scaffolds, including this compound, hold promise in cancer research:
Safety and Hazards
Future Directions
The future directions for research on “4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine” could include detailed studies on its synthesis, chemical reactions, mechanism of action, and biological activities. Given the wide range of activities exhibited by thiazole derivatives, this compound could potentially have significant applications in medicinal chemistry .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exert a variety of biological effects, depending on their specific structures and targets .
properties
IUPAC Name |
4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-2-9-8-14-11(12-9)13-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPXTRMPYUWBFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CSC(=N1)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.